molecular formula C16H18N3+ B13973744 3,8-Diamino-5-ethyl-6-methylphenanthridinium CAS No. 62895-25-4

3,8-Diamino-5-ethyl-6-methylphenanthridinium

Cat. No.: B13973744
CAS No.: 62895-25-4
M. Wt: 252.33 g/mol
InChI Key: DINQFGXYZLYRRH-UHFFFAOYSA-O
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Description

3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is a synthetic organic compound known for its intercalating properties with DNA. This compound is structurally related to phenanthridine and is often used in molecular biology and biochemistry for its ability to bind to nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the phenanthridinium ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes the same synthetic routes but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-5-ethyl-6-methyl-phenanthridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated phenanthridinium compounds .

Scientific Research Applications

3,8-Diamino-5-ethyl-6-methyl-phenanthridinium has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium involves intercalation into DNA. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting the function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it useful in various biological and medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is unique due to its specific structural modifications, which can enhance its binding affinity and specificity for nucleic acids compared to other similar compounds. These modifications can also influence its fluorescence properties, making it a valuable tool in various analytical and research applications .

Properties

CAS No.

62895-25-4

Molecular Formula

C16H18N3+

Molecular Weight

252.33 g/mol

IUPAC Name

5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine

InChI

InChI=1S/C16H17N3/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19/h4-9,18H,3,17H2,1-2H3/p+1

InChI Key

DINQFGXYZLYRRH-UHFFFAOYSA-O

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N

Origin of Product

United States

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